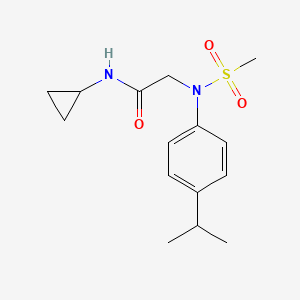
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CP-466722, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. CP-466722 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and diabetes.
Mecanismo De Acción
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects by inhibiting the activity of GSK-3. GSK-3 is involved in the regulation of a variety of cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. By inhibiting GSK-3, this compound can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3 in vitro and in vivo, leading to downstream effects on various signaling pathways. It has also been shown to modulate the activity of other enzymes and transcription factors, further contributing to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized in high yield and purity. It has been extensively studied for its potential therapeutic applications in various diseases, making it a well-characterized compound. However, there are also some limitations to its use. This compound has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation. In addition, its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential area of investigation is its use in combination with other therapies for cancer and neurological disorders. Another area of interest is the development of more selective inhibitors of GSK-3, which may have fewer off-target effects. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on various signaling pathways.
Métodos De Síntesis
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then converted to this compound through a series of reactions. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)12-4-8-14(9-5-12)17(21(3,19)20)10-15(18)16-13-6-7-13/h4-5,8-9,11,13H,6-7,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBYEGVWARMIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

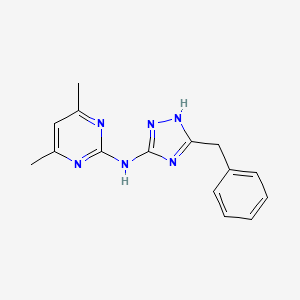
![4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808899.png)
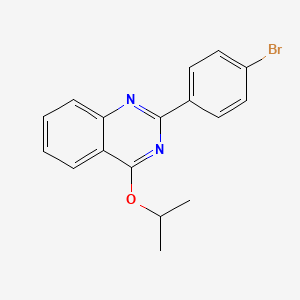
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)
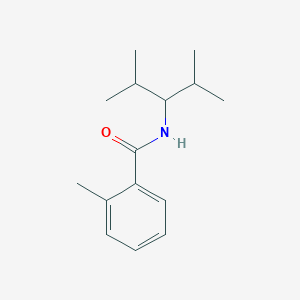
![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)
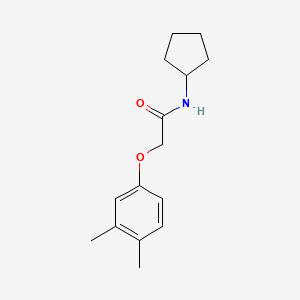
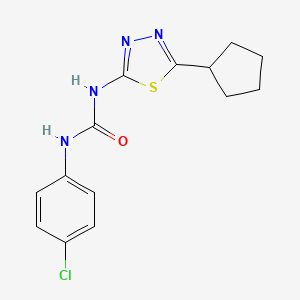
![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5808983.png)
![5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B5808988.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)
